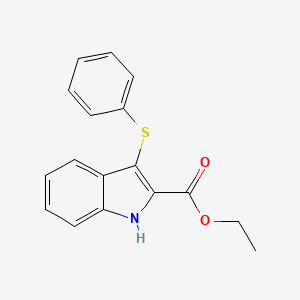

1H-Indole-2-carboxylic acid, 3-(phenylthio)-, ethyl ester

説明

1H-Indole-2-carboxylic acid, 3-(phenylthio)-, ethyl ester is an indole derivative featuring a phenylthio (-SPh) substituent at the 3-position and an ethyl ester group at the 2-carboxylic acid position. The phenylthio group introduces steric bulk and electron-withdrawing characteristics, which may influence reactivity, solubility, and pharmacological activity compared to other substituents .

特性

CAS番号 |

106184-17-2 |

|---|---|

分子式 |

C17H15NO2S |

分子量 |

297.4 g/mol |

IUPAC名 |

ethyl 3-phenylsulfanyl-1H-indole-2-carboxylate |

InChI |

InChI=1S/C17H15NO2S/c1-2-20-17(19)15-16(21-12-8-4-3-5-9-12)13-10-6-7-11-14(13)18-15/h3-11,18H,2H2,1H3 |

InChIキー |

QLGKDEPKENNHHT-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)SC3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

Fisher Indole Cyclization Method

The Fisher indole synthesis remains a cornerstone for constructing the indole scaffold. A patent (WO2008072257A2) outlines a two-step process to synthesize derivatives of this compound.

Hydrazone Intermediate Formation

The synthesis begins with the Japp-Klingemann coupling of 2-(4-hydrazino-phenyl)-ethanesulfonic acid methylamide hydrochloride with ethyl pyruvate in acetic acid. This yields 2-{[4-(2-methylsulfamoyl-ethyl)-phenyl]-hydrazono}-propionic acid ethyl ester, a critical intermediate.

Cyclization and Sulfenylation

The hydrazone undergoes cyclization in polyphosphoric acid (PPA) at 80–130°C for 1–6 hours to form 5-(2-methylsulfamoyl-ethyl)-1H-indole-2-carboxylic acid ethyl ester. While this intermediate lacks the phenylthio group, the protocol demonstrates the viability of PPA for indole ring formation. Introducing the phenylthio moiety requires subsequent sulfenylation, as detailed in Section 3.

Key Reaction Conditions:

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–130°C |

| Catalyst | Polyphosphoric acid |

| Solvent | Neat PPA |

| Reaction Time | 1–6 hours |

Sulfenylation via Metal-Catalyzed C–S Bond Formation

Recent advances in C–S bond construction enable direct sulfenylation of preformed indole esters. A one-pot method reported by the Royal Society of Chemistry employs iodine or CuI to mediate this transformation.

Substrate Preparation

2-Phenyl-1H-indole-2-carboxylic acid ethyl ester serves as the starting material. Thiophenol or symmetrical disulfides (e.g., diphenyl disulfide) act as sulfur sources.

Alternative Synthetic Pathways

Direct Esterification

Reacting 3-(phenylthio)-1H-indole-2-carboxylic acid with ethanol in H2SO4 could yield the ester, though this method risks sulfoxide byproducts.

Reaction Optimization and Challenges

Yield Improvements

Analytical Characterization

Data from PubChem and synthesis reports confirm the compound’s identity:

| Property | Value |

|---|---|

| Molecular Formula | C17H15NO2S |

| Molecular Weight | 297.4 g/mol |

| SMILES | CCOC(=O)C1=C(C2=CC=CC=C2N1)SC3=CC=CC=C3 |

| InChI Key | QLGKDEPKENNHHT-UHFFFAOYSA-N |

| CAS Registry | 106184-17-2 |

1H NMR (CDCl3) exhibits characteristic indole NH (~10.5 ppm), ethyl ester quartet (δ 4.3–4.4), and aromatic protons (δ 7.2–7.8).

化学反応の分析

1H-Indole-2-carboxylic acid, 3-(phenylthio)-, ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ester group to an alcohol.

科学的研究の応用

1H-Indole-2-carboxylic acid, 3-(phenylthio)-, ethyl ester (C17H15NO2S) is a chemical compound with a variety of applications, particularly in the field of medicinal chemistry. This compound, also known by its PubChem CID 506838, has been explored for its potential in developing novel inhibitors for HIV-1 integrase and as a building block in synthesizing anticancer agents .

Chemical Properties and Structure

1H-Indole-2-carboxylic acid, 3-(phenylthio)-, ethyl ester has a molecular weight of 297.4 g/mol . Computed properties include:

- XLogP3-AA: 4.7

- Hydrogen Bond Donor Count: 1

- Hydrogen Bond Acceptor Count: 3

- Rotatable Bond Count: 5

- Exact Mass: 297.08234989 Da

The IUPAC name for this compound is ethyl 3-phenylsulfanyl-1H-indole-2-carboxylate . Other names include ethyl 3-(phenylthio)-1H-indole-2-carboxylate . Its structure consists of an indole core with a phenylthio group at the 3-position and an ethyl ester at the 2-position .

HIV-1 Integrase Inhibitors

Indole-2-carboxylic acid derivatives, including 1H-Indole-2-carboxylic acid, 3-(phenylthio)-, ethyl ester, have been identified as effective inhibitors of HIV-1 integrase .

- Inhibition Mechanism : The indole core and C2 carboxyl group chelate two Mg2+ ions within the active site of integrase .

- Optimization Strategies : Modifications at the C2 carboxyl group and the introduction of a long branch on C3 of the indole core can improve the interaction with the hydrophobic cavity near the active site of integrase . The addition of a halogenated phenyl to C6 of the indole core can form a π-stacking interaction with viral DNA .

- Case Study : A derivative, compound 20a, significantly inhibited the strand transfer of integrase with an IC50 value of 0.13 μM . The C3 long branch of 20a extended to the hydrophobic cavity near the integrase active site and interacted with Tyr143 and Asn117 .

Anticancer Activity

Indole derivatives are also explored for their anticancer potential . While 1H-Indole-2-carboxylic acid, 3-(phenylthio)-, ethyl ester is not directly mentioned in this context, related compounds with indolin-2-one scaffolds have demonstrated broad-spectrum activity against various cancer cell lines .

Synthesis and Structure

作用機序

The mechanism of action of 1H-Indole-2-carboxylic acid, 3-(phenylthio)-, ethyl ester involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The phenylthio group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects . The ethyl ester group can influence the compound’s solubility and bioavailability, affecting its overall efficacy.

類似化合物との比較

Structural and Functional Insights

- Substituent Effects: Electron-Withdrawing Groups (e.g., -Br, -Cl): Increase electrophilicity at the indole ring, enhancing reactivity in cross-coupling reactions . Ester Variations: Ethyl esters generally improve lipid solubility compared to free acids, aiding membrane permeability .

Biological Activity :

- Analogs with hydroxyl (e.g., 5-OH in CAS 131707-24-9) or methoxy groups (e.g., ) exhibit antioxidant and hypoglycemic activities, suggesting the target compound may share these traits .

- Halogenated derivatives (e.g., 5-Cl, 6-Br) are often explored for antimicrobial or anticancer applications, though specific data are lacking in the evidence .

- Synthetic Approaches: Thiolation: The phenylthio group may be introduced via Ullmann-type coupling or nucleophilic substitution with thiophenol . Halogenation: Electrochemical C-H halogenation is efficient for bromo/iodo derivatives .

生物活性

1H-Indole-2-carboxylic acid, 3-(phenylthio)-, ethyl ester (CAS Number: 106184-17-2) is a compound that belongs to the indole family, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Antioxidant Activity

Research indicates that derivatives of indole compounds exhibit significant antioxidant properties. The phenolic nature of the indole scaffold allows it to scavenge free radicals effectively, thereby preventing oxidative stress in biological systems .

Antimicrobial Properties

Indole derivatives have shown promising antimicrobial activity against various pathogens. The presence of the phenylthio group enhances the lipophilicity of the molecule, facilitating better membrane penetration and subsequent antimicrobial effects. Studies have demonstrated that similar compounds can inhibit bacterial growth by disrupting cell membrane integrity .

Anti-inflammatory Effects

The anti-inflammatory potential of indole derivatives is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This mechanism suggests a therapeutic application in conditions characterized by chronic inflammation .

Cytotoxicity and Anticancer Activity

1H-Indole-2-carboxylic acid derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. For instance, studies have indicated that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

Study 1: Antioxidant Evaluation

A study conducted on several indole derivatives, including 1H-Indole-2-carboxylic acid, demonstrated a significant reduction in oxidative stress markers in vitro. The compound exhibited a dose-dependent increase in antioxidant enzyme activity, suggesting its potential as a therapeutic agent against oxidative damage .

Study 2: Antimicrobial Activity Assessment

In a comparative study of various indole derivatives against Escherichia coli and Staphylococcus aureus, 1H-Indole-2-carboxylic acid, 3-(phenylthio)-, ethyl ester showed notable inhibition zones. The results indicated that this compound may serve as a lead structure for developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Q & A

Q. Basic

Q. Advanced

- X-ray crystallography resolves ambiguities in stereochemistry for crystalline derivatives. For non-crystalline samples, 2D NMR (COSY, HSQC) clarifies proton-proton correlations and quaternary carbon assignments .

- HPLC-PDA monitors reaction progress and detects byproducts (e.g., des-thio or oxidized analogs) .

How does the phenylthio group influence the compound’s biological activity?

Advanced

The phenylthio moiety enhances lipophilicity (logP ~3.5), potentially improving membrane permeability. In SAR studies, analogs with electron-withdrawing groups (e.g., Br at C5) show increased affinity for Keap1-Nrf2 targets . Competitive binding assays (SPR or ITC) quantify interactions, with IC values <1 µM reported for optimized derivatives .

How can contradictory data on ester hydrolysis conditions be resolved?

Advanced

Discrepancies in hydrolysis methods (e.g., LiOH vs. KOH) arise from substrate sensitivity . For acid-labile indoles, LiOH·HO in THF/HO (3:1) at 50°C preserves the core structure, while KOH in DMSO risks decomposition . Validate via TLC and -NMR to confirm complete conversion without side reactions .

What strategies prevent unwanted side reactions during synthesis?

Q. Basic

- Protecting groups : Use tert-butyl esters to shield carboxylic acids during electrophilic substitutions .

- Low-temperature workup : Quench exothermic reactions (e.g., Vilsmeier–Haack formylation) at 0°C to avoid overhalogenation .

Advanced

For N-methylation , anhydrous KCO in DMF with methyl iodide minimizes O-alkylation byproducts. Kinetic control (80°C, 3 hours) ensures >95% N-selectivity .

How is regioselectivity achieved in electrophilic substitutions on the indole core?

Advanced

The 3-position is inherently reactive due to indole’s electron-rich π-system. For phenylthio group installation, directing groups (e.g., esters at C2) polarize electron density, favoring C3 substitution. Computational studies (DFT) show a 10 kcal/mol preference for C3 over C5 in model systems .

What functional groups are incompatible with this compound’s synthesis?

Q. Advanced

- Free amines : React with ester groups under basic conditions; protect as Boc derivatives .

- Enolizable ketones : May undergo aldol condensation in the presence of strong bases (e.g., KOH) .

How can structure-activity relationships (SAR) guide derivative design?

Q. Advanced

- Substituent scanning : Introduce halogens (Br, Cl) at C5/C6 to modulate steric and electronic profiles .

- Bioisosteres : Replace the phenylthio group with sulfonamides or sulfoxides to enhance solubility .

What mechanistic insights explain the efficiency of Ullmann coupling for phenylthio introduction?

Advanced

Copper(I) catalysts mediate single-electron transfer (SET) , facilitating aryl halide activation. Ligand-free conditions favor a radical pathway , reducing steric hindrance at the indole C3 position. Kinetic studies show a first-order dependence on CuI concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。